Dimethyl furan-2,5-dicarboxylate
Overview
Description
Dimethyl furan-2,5-dicarboxylate (DMFDC) is a structural analog of diacids . It is a white to almost white powder or crystal . The molecular formula is C8H8O5 and the molecular weight is 184.15 . It is used for industrial purposes and is also used as an organic synthesis intermediate and pharmaceutical intermediate .
Synthesis Analysis
DMFDC has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Another method involves copper-catalyzed reactions of furan, furfural, and 2-acetylfuran . In a study, bio-based polyamide (bio-PA) was synthesized from DMFDC and 1,3-cyclohexanedimethanamine by melt polymerization .Molecular Structure Analysis
The molecular structure of DMFDC can be viewed using Java or Javascript . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
DMFDC has been used in the synthesis of bio-based polyamide (bio-PA) through a reaction with 1,3-cyclohexanedimethanamine by melt polymerization . It has also been involved in copper-catalyzed reactions with furan, furfural, and 2-acetylfuran .Physical And Chemical Properties Analysis
DMFDC is a solid at 20°C and should be stored under inert gas . It has a melting point of 108.0 to 112.0°C and is almost transparent in methanol . It has a density of 1.2±0.1 g/cm3, a boiling point of 270.9±20.0°C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Comprehensive Analysis of Dimethyl Furan-2,5-dicarboxylate Applications
Synthesis of Polyamides: Dimethyl furan-2,5-dicarboxylate (DMFDC) is used in the synthesis of polyamides. Researchers have utilized DMFDC for the preparation of polyamides by esterification with various diamines. This process involves melt polymerization and results in bio-based polyamides with potential applications in biodegradable materials and sustainable plastics .
Catalysis in Organic Synthesis: In organic synthesis, DMFDC acts as an intermediate. It has been employed in catalytic processes to simplify the synthesis pathways and increase product purity, particularly in the production of biobased polyesters .
Biobased Polyester Production: DMFDC serves as a monomer for polyalkylene furanoates, a class of biobased polyesters. These materials are synthesized using a protection strategy that involves methanol as a solvent, reactant, and protecting agent, highlighting its role in sustainable material development .
Pharmaceutical Intermediates: The compound is also used as an intermediate in pharmaceutical research and development. It plays a role in the laboratory research and development processes, contributing to the creation of new medications .
Esterification Reactions: DMFDC is prepared through esterification reactions involving furan-2,5-dicarboxylic acid and methanol. This process is crucial for producing high-purity DMFDC used in further applications .
Research on Support Materials: Studies have explored the effect of support materials on the oxidative esterification of biomass-derived compounds to prepare DMFDC. These findings are significant for enhancing catalytic efficiency and product quality .
Safety And Hazards
DMFDC is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this substance .
properties
IUPAC Name |
dimethyl furan-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQOPFRNDNVUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307531 | |
Record name | dimethyl furan-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl furan-2,5-dicarboxylate | |
CAS RN |
4282-32-0 | |
Record name | 2,5-Dimethyl 2,5-furandicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4282-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 191940 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4282-32-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl furan-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl furan-2,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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